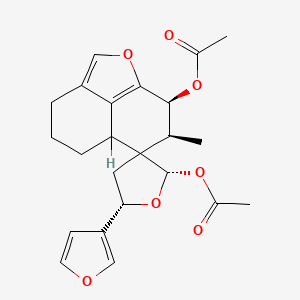
Spiro(furan-3(2H),6'-(6H)naphtho(1,8-bc)furan)-2,8'-diol, 5-(3-furanyl)-3',4,4',5,5',5'a,7',8'-octahydro-7'-methyl-, diacetate, (5'aS-(5'aalpha,6'beta(2R*,5R*),7'beta,8'beta))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol, 5-(3-furanyl)-3’,4,4’,5,5’,5’a,7’,8’-octahydro-7’-methyl-, diacetate, (5’aS-(5’aalpha,6’beta(2R*,5R*),7’beta,8’beta))- is a complex organic compound with a unique spiro structure
Méthodes De Préparation
The synthesis of Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the furan and naphthofuran precursors, followed by their cyclization under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Applications De Recherche Scientifique
Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to Spiro(furan-3(2H),6’-(6H)naphtho(1,8-bc)furan)-2,8’-diol include other spiro compounds with fused ring structures. These compounds share some chemical properties but differ in their specific functional groups and overall molecular architecture. Examples include:
Propriétés
Numéro CAS |
136176-61-9 |
|---|---|
Formule moléculaire |
C23H26O7 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
[(2'S,5'S,10S,11S)-2'-acetyloxy-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3-diene-9,3'-oxolane]-11-yl] acetate |
InChI |
InChI=1S/C23H26O7/c1-12-20(28-13(2)24)21-19-16(11-27-21)5-4-6-17(19)23(12)9-18(15-7-8-26-10-15)30-22(23)29-14(3)25/h7-8,10-12,17-18,20,22H,4-6,9H2,1-3H3/t12-,17?,18+,20+,22-,23?/m1/s1 |
Clé InChI |
ROZIKSQPGZJREI-XHDLNSPZSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C2=C3C(C14C[C@H](O[C@H]4OC(=O)C)C5=COC=C5)CCCC3=CO2)OC(=O)C |
SMILES canonique |
CC1C(C2=C3C(C14CC(OC4OC(=O)C)C5=COC=C5)CCCC3=CO2)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















